Methyl 2-chloro-3,4,5-trimethoxybenzoate
Description
Properties
Molecular Formula |
C11H13ClO5 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
methyl 2-chloro-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,1-4H3 |
InChI Key |
QOIWCQFIISXCQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-Nitro-3,4,5-Trimethoxybenzoate
Physical Properties :
Methyl 3,4,5-Trimethoxybenzoate (Parent Ester)
Functional Group Influence :
- The absence of a 2-position substituent (chloro or nitro) simplifies reactivity. This compound serves as a precursor for nitration or halogenation to generate derivatives like methyl 2-nitro- or 2-chloro-3,4,5-trimethoxybenzoate .
- Applications : Used as an intermediate in synthesizing antibacterial agents (e.g., trimethoprim) .
5-Chloro-2-(3,4,5-Trimethoxyphenyl)-1,3-Benzothiazole
Structural Comparison :
- This benzothiazole derivative shares the 3,4,5-trimethoxyphenyl moiety but incorporates a benzothiazole ring system. The chloro group at the 5-position on the benzothiazole contrasts with the benzoate ester backbone in the target compound.
- Bioactivity : Benzothiazoles exhibit antimicrobial and antitumoral properties, suggesting that chloro- and methoxy-substituted aromatics have broad pharmacological relevance .
Methyl 2-(Methoxycarbonylmethylsulfanyl)-3,5-Dinitrobenzenecarboxylate
Reactivity Contrast :
- The presence of dinitro groups (3,5-positions) and a sulfanyl substituent creates distinct electronic effects compared to trimethoxybenzoates. For example, cyclization reactions dominate over ester group retention in dinitro-substituted compounds, complicating synthesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-chloro-3,4,5-trimethoxybenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example, methyl 3,4,5-trimethoxybenzoate (a precursor) can undergo nitration at the 2-position using fuming HNO3 in acetic acid, followed by reduction to an amine and subsequent Sandmeyer reaction to introduce chlorine .
- Critical Parameters : Temperature control (e.g., 45–50°C for hydrolysis steps) and stoichiometric ratios (e.g., 1:1 molar ratio of precursor to HNO3) are crucial to avoid side products like undesired salts .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- <sup>1</sup>H NMR : Expect distinct shifts for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons. The chloro substituent deshields adjacent protons, causing downfield shifts .
- IR : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm<sup>−1</sup>, while methoxy C-O stretches occur near 1250 cm<sup>−1</sup> .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective introduction of chlorine at the 2-position in Methyl 3,4,5-trimethoxybenzoate derivatives?
- Methodology : The ester group at position 1 directs electrophiles to the meta position (C-2) via resonance deactivation, while methoxy groups at C-3,4,5 activate the ring ortho/para to themselves. Steric hindrance from methoxy groups further favors substitution at C-2 .
- Experimental Validation : Computational modeling (e.g., DFT) can map electron density to predict reactivity, corroborated by X-ray crystallography (e.g., Acta Cryst. data for analogous chloro-trimethoxy structures) .
Q. How do competing side reactions (e.g., over-nitration or ester hydrolysis) impact the synthesis of this compound?
- Troubleshooting :
- Over-Nitration : Controlled addition of HNO3 at low temperatures (0–5°C) minimizes di-nitration.
- Ester Hydrolysis : Use aprotic solvents (e.g., THF) and avoid aqueous conditions during chlorination steps .
Q. What strategies optimize the purification of this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (melting point: ~75–76°C for analogous esters) .
Contradictions and Resolutions
- Nitration vs. Chlorination Directivity : While nitration at C-2 is well-documented , introducing chlorine may require alternative pathways (e.g., SNAr with a pre-installed nitro group). Computational modeling is recommended to validate feasibility.
- Spectral Data Discrepancies : Minor variations in NMR chemical shifts (e.g., δ 3.8 vs. 3.9 ppm for methoxy groups) may arise from solvent effects or impurities. Always compare with high-purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
